JF549, Maleimide TFA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Janelia Fluor 549, Maleimide (trifluoroacetate) is a yellow fluorescent dye that is widely used in various scientific research applications. It is known for its high quantum yield and excellent photostability, making it suitable for live cell imaging. The compound is characterized by its ability to conjugate with thiol groups, which allows it to be used in various labeling and imaging techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Janelia Fluor 549, Maleimide involves several steps, starting with the preparation of the core fluorophore structure. The key steps include:

Formation of the xanthene core: This involves the condensation of appropriate aromatic aldehydes and ketones under acidic conditions.

Introduction of azetidine groups: The xanthene core is then modified by introducing azetidine groups to enhance its photophysical properties.

Attachment of the maleimide group: The final step involves the conjugation of the maleimide group to the fluorophore, which is achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of Janelia Fluor 549, Maleimide typically follows the same synthetic route as described above but on a larger scale. The process involves:

Batch synthesis: Large-scale batch reactors are used to carry out the condensation and substitution reactions.

Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level.

Quality control: The final product undergoes rigorous quality control tests to ensure its purity and performance.

Chemical Reactions Analysis

Types of Reactions

Janelia Fluor 549, Maleimide primarily undergoes substitution reactions due to the presence of the maleimide group. The key reactions include:

Thiol-Maleimide Conjugation: This is the most common reaction, where the maleimide group reacts with thiol groups to form stable thioether bonds.

Hydrolysis: Under certain conditions, the maleimide group can undergo hydrolysis to form a carboxylic acid derivative.

Common Reagents and Conditions

Thiol-containing compounds: These are the primary reagents used for conjugation reactions.

Buffer solutions: Reactions are typically carried out in buffer solutions to maintain the pH and enhance the reaction rate.

Major Products

The major product formed from the thiol-maleimide conjugation reaction is a thioether-linked conjugate, which is highly stable and suitable for various imaging applications.

Scientific Research Applications

Janelia Fluor 549, Maleimide is extensively used in scientific research due to its unique properties. Some of the key applications include:

Chemistry: Used in the labeling of proteins and other biomolecules for various analytical techniques.

Biology: Widely used in live cell imaging, flow cytometry, and super-resolution microscopy techniques such as direct stochastic optical reconstruction microscopy (dSTORM) and stimulated emission depletion (STED) microscopy.

Medicine: Employed in the development of diagnostic assays and imaging agents for medical research.

Industry: Utilized in the production of fluorescent probes and sensors for various industrial applications.

Mechanism of Action

The mechanism of action of Janelia Fluor 549, Maleimide involves its ability to conjugate with thiol groups on proteins and other biomolecules. The maleimide group reacts with thiol groups to form stable thioether bonds, which allows the fluorophore to be covalently attached to the target molecule. This conjugation enhances the fluorescence properties of the dye, making it suitable for various imaging applications.

Comparison with Similar Compounds

Janelia Fluor 549, Maleimide is often compared with other similar fluorescent dyes such as:

Tetramethylrhodamine (TMR): Janelia Fluor 549 is twice as bright as TMR and offers better photostability.

Cyanine 3 (Cy3): Janelia Fluor 549 has a higher quantum yield and longer fluorescence lifetime compared to Cy3.

Alexa Fluor 546 and Alexa Fluor 555: Janelia Fluor 549 provides better cell permeability and compatibility with various labeling strategies.

The unique properties of Janelia Fluor 549, Maleimide, such as its high quantum yield, excellent photostability, and ability to conjugate with thiol groups, make it a superior choice for many imaging applications compared to its counterparts .

Properties

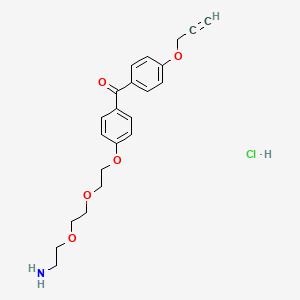

Molecular Formula |

C35H29F3N4O8 |

|---|---|

Molecular Weight |

690.6 g/mol |

IUPAC Name |

2-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]benzoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C33H28N4O6.C2HF3O2/c38-29-9-10-30(39)37(29)16-11-34-32(40)20-3-6-23(33(41)42)26(17-20)31-24-7-4-21(35-12-1-13-35)18-27(24)43-28-19-22(5-8-25(28)31)36-14-2-15-36;3-2(4,5)1(6)7/h3-10,17-19H,1-2,11-16H2,(H-,34,40,41,42);(H,6,7) |

InChI Key |

UOOARLKDIKQOPO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+]5CCC5)C=C4O3)C6=C(C=CC(=C6)C(=O)NCCN7C(=O)C=CC7=O)C(=O)[O-].C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,20-dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B11936069.png)

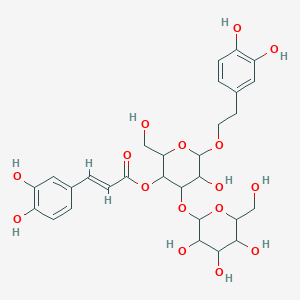

![[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B11936078.png)

![[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936089.png)

![3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B11936103.png)

![2-[2,2-Dimethyl-7-oxo-6(S)-[3-phenyl-2(S)-sulfanylpropanamido]hexahydro-1H-azepin-1-yl]acetic acid](/img/structure/B11936120.png)

![[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936146.png)